molecular formula C15H17ClN2O3 B2817633 6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide CAS No. 1385466-42-1

6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide

Cat. No.: B2817633
CAS No.: 1385466-42-1
M. Wt: 308.76
InChI Key: PIXWONIZECJULU-UHFFFAOYSA-N
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Description

6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring, an ethylfuran moiety, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the chloro group: Chlorination of the pyridine ring is performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the ethylfuran moiety: This step involves a coupling reaction, often facilitated by a palladium catalyst.

    Addition of the methoxyethyl group: This can be done through an alkylation reaction using methoxyethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-[1-(5-methylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide
  • 6-Chloro-N-[1-(5-ethylthiophene-2-YL)-2-methoxyethyl]pyridine-3-carboxamide
  • 6-Chloro-N-[1-(5-ethylpyrrole-2-YL)-2-methoxyethyl]pyridine-3-carboxamide

Uniqueness

6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide is unique due to the presence of the ethylfuran moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-3-11-5-6-13(21-11)12(9-20-2)18-15(19)10-4-7-14(16)17-8-10/h4-8,12H,3,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXWONIZECJULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(COC)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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